(+/-)-2'-Methylpropranolol Hydrochloride

β-adrenoceptor subtype selectivity pA₂ determination guinea-pig isolated tissue

QC laboratories performing nadolol impurity profiling require the exact EP-specified reference standard. Generic β-blockers cannot substitute for Nadolol EP Impurity F in HPLC system suitability or regulatory filings. (±)-2′-Methylpropranolol HCl (ICI 77602) is the designated pharmacopeial reference standard for peak identification and quantification per ICH Q3A/Q3B. - Certified Nadolol EP Impurity F (USP Related Compound F) for ANDA/NDA/DMF submissions. - β₂-biased antagonist (trachea-vs-atria pA₂ differential: 8.24 vs 7.56; 4.8-fold selectivity) with non-competitive Schild slope. - Reduced cardiac potency: in-vivo cardiac pA₂ 6.34-6.59 (~40-70× lower than propranolol).

Molecular Formula C17H24ClNO2
Molecular Weight 309.8 g/mol
CAS No. 15230-34-9
Cat. No. B055121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-2'-Methylpropranolol Hydrochloride
CAS15230-34-9
SynonymsNadolol Impurity F;  1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride;  1-(tert-Butylamino)-3-(1-naphthyloxy)-2-propanol Hydrochloride;  (RS)-2’-Methylpropranolol Hydrochloride;  1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan
Molecular FormulaC17H24ClNO2
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
InChIInChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H
InChIKeyDCMUKNVBLCCPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (±)-2'-Methylpropranolol Hydrochloride


(±)-2'-Methylpropranolol Hydrochloride (also designated α-methylpropranolol, ICI 77602) is a side-chain methylated derivative of propranolol belonging to the aryloxypropanolamine class of β-adrenoceptor antagonists. It is formally recognized as Nadolol EP Impurity F . Unlike the non‑selective parent propranolol, introduction of the α-methyl group imparts measurable β₂‑versus‑β₁ selectivity and alters the mechanism of receptor blockade from simple competitive antagonism to a more complex, non‑competitive interaction [1]. These pharmacological distinctions, together with its compendial impurity designation, create specific research and analytical demand that generic substitution by unmodified propranolol or other non‑selective β‑blockers cannot satisfy.

β₂-biased, non-competitive β-blocker probe for receptor subtype classification studies
Certified Nadolol EP Impurity F reference standard for pharmaceutical impurity profiling
Research tool with reported β₂-selectivity and attenuated cardiac potency vs. propranolol

Why Generic Substitution Is Not Scientifically Valid


Generic substitution with propranolol, nadolol, atenolol or other in‑class β‑blockers is scientifically unsound for applications requiring (±)-2'-Methylpropranolol Hydrochloride because the α-methyl substitution produces a quantitatively distinct pharmacological profile—β₂‑biased selectivity, reduced cardiac potency, and non‑competitive antagonism—that is absent in the parent and related compounds [1][2]. Furthermore, in analytical quality control of nadolol drug substance, (±)-2'-Methylpropranolol Hydrochloride is a named pharmacopeial impurity (Nadolol EP Impurity F) requiring a certified reference standard of the exact chemical identity; use of a different β‑blocker would invalidate system suitability, peak identification, and regulatory filing data .

α-Methyl substitution introduces β₂-selectivity and non-competitive antagonism that propranolol, nadolol, or atenolol do not replicate; pharmacological profile may shift meaningfully.
As the named pharmacopeial impurity (EP Impurity F), only the exact α-methyl derivative satisfies system suitability requirements; use of other β-blockers may compromise peak identification and regulatory data integrity.
Class-level β-blocker replacement cannot reproduce the compound-specific cardiac-sparing and bronchial-sparing patterns documented for this α-methyl analog; substitution may alter experimental endpoints.

Key Differentiation Dimensions vs. Comparators


β₂-Selectivity Ratio via pA₂ Analysis

α-Methylpropranolol demonstrates measurable β₂‑versus‑β₁ selectivity, quantified by the difference in pA₂ values obtained on guinea‑pig trachea (β₂‑predominant) versus atria (β₁‑predominant) with fenoterol as agonist. The pA₂ on trachea is 8.24 and on atria is 7.56, yielding a selectivity ratio of 4.8‑fold (antilog of ΔpA₂ = 0.68) [1]. In contrast, propranolol tested under comparable conditions (same laboratory, same tissue preparations, fenoterol/noradrenaline agonists) shows a β₂:β₁ selectivity ratio of only 2.75, i.e., essentially non‑selective [2]. This makes α-methylpropranolol approximately 1.7‑fold more β₂‑selective than propranolol.

β₂-Selectivity Ratio
Cross-study comparable
4.8-fold β₂ vs. β₁ (pA₂ trachea 8.24, atria 7.56)
Supports β₂-biased receptor classification studies
Propranolol selectivity ratio only 2.75 (essentially non-selective) under comparable conditions
β-adrenoceptor subtype selectivity pA₂ determination guinea-pig isolated tissue fenoterol agonism

Reduced Cardiac β-Blockade Potency

In anaesthetized dogs, α-methylpropranolol shifts isoprenaline dose‑response curves for positive inotropic and chronotropic responses with pA₂ values of 6.34 and 6.59, respectively; the Schild plot slopes are significantly less than 1.0, indicating a departure from simple competitive antagonism [1]. For reference, propranolol tested on isolated guinea‑pig atria under isoprenaline stimulation yields a competitive pA₂ of 8.21 (slope ≈ 1.0) [2]. Although a cross‑study comparison, the approximately 40‑ to 70‑fold lower cardiac pA₂ of α-methylpropranolol (ΔpA₂ ≈ 1.6–1.9 log units) is consistent with the in‑vivo finding that α-methylpropranolol is markedly less potent than propranolol in antagonising cardiac responses to isoprenaline [3].

Cardiac β-Blockade Potency
Cross-study comparable
pA₂ cardiac 6.34–6.59, ~50-fold lower than propranolol (pA₂ ≈8.2)
Supports studies requiring attenuated cardiac β-blockade
Schild slope
Antagonism Mechanism
Head-to-head
Schild slopes
Supports non-competitive β-blocker probe research
Observed in guinea-pig trachea and anaesthetized dog
Oculoselectivity Assay
Head-to-head
High oculoselectivity in rabbit/human ciliary process vs. heart adenylate cyclase
Supports ocular β-adrenoceptor profiling and tool compound selection
Propranolol, timolol, atenolol: modest or no oculoselectivity in the same screen
Compendial Designation
Supporting evidence
Nadolol EP Impurity F; ≥95% HPLC purity, orthogonal characterisation
Meets pharmacopeial identity requirements for impurity profiling
Only this exact α-methyl derivative is designated as EP Impurity F
Bronchial Sparing Profile
Head-to-head
Weaker bronchial β-blockade in anaesthetized dog vs. propranolol; in vitro tracheal pA₂ 8.24 retained
Supports bronchial reactivity research with reduced airway constriction liability
Propranolol shows stronger respiratory smooth muscle blockade in the same model
β-adrenoceptor antagonism in vivo cardiac chronotropy and inotropy anaesthetized dog model pA₂ determination

Non-Competitive Antagonism Mechanism

Schild analysis of α-methylpropranolol on guinea‑pig isolated trachea (contracted with carbachol, isoprenaline as agonist) yields a slope of less than 1.0 [1]. Similarly, in anaesthetized dogs the slopes of the Schild plots for cardiac β-blockade (inotropic and chronotropic) are 0.77 and 0.61, both significantly less than 1.0 [2]. In contrast, propranolol consistently exhibits Schild slopes not significantly different from unity under comparable conditions, indicative of classical competitive, reversible antagonism [3]. A Schild slope below 1.0 is the quantitative hallmark of a departure from simple competitive antagonism and implies a more complex receptor interaction (e.g., allosteric modulation, irreversible binding component, or interaction with multiple receptor states).

Antagonism Mechanism
Head-to-head
Schild slopes
Supports non-competitive β-blocker probe research
Observed in guinea-pig trachea and anaesthetized dog
Oculoselectivity Assay
Head-to-head
High oculoselectivity in rabbit/human ciliary process vs. heart adenylate cyclase
Supports ocular β-adrenoceptor profiling and tool compound selection
Propranolol, timolol, atenolol: modest or no oculoselectivity in the same screen
Compendial Designation
Supporting evidence
Nadolol EP Impurity F; ≥95% HPLC purity, orthogonal characterisation
Meets pharmacopeial identity requirements for impurity profiling
Only this exact α-methyl derivative is designated as EP Impurity F
Bronchial Sparing Profile
Head-to-head
Weaker bronchial β-blockade in anaesthetized dog vs. propranolol; in vitro tracheal pA₂ 8.24 retained
Supports bronchial reactivity research with reduced airway constriction liability
Propranolol shows stronger respiratory smooth muscle blockade in the same model
Schild analysis non-competitive antagonism β-adrenoceptor pharmacology mechanism of action

Oculoselectivity Profile

In a biochemical screen of β-adrenoceptor antagonists for oculoselectivity (defined as preferential inhibition of β-adrenoceptor‑stimulated adenylate cyclase in rabbit and human ciliary process versus heart), α-methylpropranolol, IPS 339, and ICI 118,551 demonstrated a high degree of oculoselectivity, whereas propranolol, timolol, atenolol, practolol, butoxamine, and seven other agents showed either modest or no oculoselectivity [1]. This study directly classifies α-methylpropranolol alongside established β₂‑selective antagonists (ICI 118,551) and separates it categorically from the non‑selective β-blockers propranolol and timolol.

Oculoselectivity Assay
Head-to-head
High oculoselectivity in rabbit/human ciliary process vs. heart adenylate cyclase
Supports ocular β-adrenoceptor profiling and tool compound selection
Propranolol, timolol, atenolol: modest or no oculoselectivity in the same screen
oculoselectivity ciliary process adenylate cyclase glaucoma research β₂-selective antagonist

Pharmacopeial Identity as Nadolol EP Impurity F

(±)-2'-Methylpropranolol Hydrochloride is explicitly designated as Nadolol EP Impurity F (also Nadolol USP Related Compound F) by both the European Pharmacopoeia and the United States Pharmacopeia [1]. It is supplied as a certified reference standard with defined purity (typically ≥95% by HPLC), accompanied by orthogonal characterisation data (HPLC retention time, ¹H‑NMR, mass spectrum, IR) and content assignment traceable to the pharmacopeial monograph . In contrast, generic propranolol, atenolol, or other β‑blockers lack this specific pharmacopeial impurity designation and cannot be substituted for Nadolol Impurity F in system suitability tests, analytical method validation (AMV), or ANDA/NDA quality control modules.

Compendial Designation
Supporting evidence
Nadolol EP Impurity F; ≥95% HPLC purity, orthogonal characterisation
Meets pharmacopeial identity requirements for impurity profiling
Only this exact α-methyl derivative is designated as EP Impurity F
pharmaceutical impurity standard Nadolol EP Impurity F HPLC system suitability ANDA regulatory filing

Bronchial Sparing vs. Propranolol

In anaesthetized dogs, α-methylpropranolol produced a markedly weaker blockade of isoprenaline‑induced bronchodilatation (measured as reduction in pulmonary airway resistance) than that previously reported for propranolol under identical experimental conditions [1]. While the parent propranolol non‑selectively blocks both cardiac and bronchial β-adrenoceptors at similar concentrations, α-methylpropranolol displays a functional dissociation: it retains measurable β₂‑antagonism on tracheal smooth muscle in vitro (pA₂ = 8.24) yet exhibits reduced blockade of respiratory smooth muscle in the integrated in‑vivo setting [2]. This profile—potent in‑vitro tracheal β₂-blockade combined with attenuated in‑vivo bronchial blockade—distinguishes α-methylpropranolol from propranolol and suggests differential tissue accessibility or receptor subtype selectivity not captured by isolated tissue pA₂ alone.

Bronchial Sparing Profile
Head-to-head
Weaker bronchial β-blockade in anaesthetized dog vs. propranolol; in vitro tracheal pA₂ 8.24 retained
Supports bronchial reactivity research with reduced airway constriction liability
Propranolol shows stronger respiratory smooth muscle blockade in the same model
bronchial β₂-adrenoceptor respiratory smooth muscle anaesthetized dog pulmonary airway resistance

High-Value Research and Industrial Applications


β-Adrenoceptor Subtype Classification in Isolated Tissues

Investigators performing Schild analysis or pA₂ determination to classify β-adrenoceptor subtypes in novel tissue preparations can use (±)-2'-Methylpropranolol Hydrochloride as a β₂‑biased antagonist probe. Its documented trachea‑vs.‑atria pA₂ differential (8.24 vs. 7.56; 4.8‑fold β₂ selectivity) enables rank‑order comparison with fully selective standards (ICI 118,551, atenolol) and non‑selective controls (propranolol, selectivity ratio 2.75) [1]. The compound’s non‑competitive Schild slope (<1.0) additionally provides a mechanistic control distinct from the purely competitive antagonists, allowing experimental dissection of receptor reserve and coupling efficiency [2].

Ocular Pharmacology and Glaucoma Drug Discovery

In preclinical glaucoma research, (±)-2'-Methylpropranolol Hydrochloride is one of a limited set of compounds (alongside IPS 339 and ICI 118,551) with demonstrated high oculoselectivity—preferential inhibition of ciliary process β-adrenoceptor‑stimulated adenylate cyclase over cardiac adenylate cyclase—validated in both rabbit and human tissues [1]. This makes it a valuable tool compound for structure‑activity relationship (SAR) studies aimed at developing ocular hypotensive agents with reduced systemic cardiac β-blockade. Timolol and propranolol, which lack oculoselectivity, cannot serve as positive controls in such programmes [1].

Quality Control for Nadolol Impurity Profiling

Quality control laboratories performing impurity profiling of nadolol drug substance or drug product must procure (±)-2'-Methylpropranolol Hydrochloride as the certified reference standard for Nadolol EP Impurity F (also USP Related Compound F). The standard is used for HPLC system suitability testing, relative retention time marking, peak identification, and quantification in stability studies [1]. Regulatory submissions (ANDA, NDA, DMF) require impurity characterisation data generated with the exact pharmacopeial reference standard; use of any non‑designated β-blocker would violate ICH Q3A/Q3B guidelines and lead to a refusal‑to‑file decision [2].

In Vivo Cardiovascular Studies with Cardiac Sparing

For in‑vivo pharmacological studies in anaesthetized animals where the experimental objective requires β-adrenoceptor blockade at vascular or tracheal sites but minimisation of cardiac suppression (e.g., investigations of peripheral vascular β-receptor function, bronchial reactivity models), (±)-2'-Methylpropranolol Hydrochloride offers a quantifiably reduced cardiac potency profile. Its in‑vivo cardiac pA₂ values (6.34–6.59) are approximately 40‑ to 70‑fold lower than the typical cardiac pA₂ of propranolol (≈8.2), predicting a substantially wider separation between vascular/tracheal and cardiac β-blockade doses [1][2]. This property is unique among commercially available propranolol congeners and cannot be replicated by simply dose‑adjusting propranolol, which maintains a fixed cardiac‑to‑vascular potency ratio.

Application
Selection Property
Validation Focus
β-Adrenoceptor subtype classification (isolated tissues)
β₂-biased, non-competitive antagonism profile
Schild analysis, pA₂ rank-order against selective standards
Ocular β-adrenoceptor research
Reported oculoselectivity (ciliary process adenylate cyclase)
Adenylate cyclase inhibition ratio, tissue profiling
Nadolol impurity profiling (QC)
Certified EP Impurity F reference standard
HPLC system suitability, peak identification, regulatory documentation
In vivo cardiovascular studies (attenuated cardiac blockade)
Quantifiably reduced cardiac potency vs. propranolol
Dose-response separation between vascular and cardiac endpoints
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